N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide
Description
The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a synthetic molecule featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and a 4-nitrobenzenesulfonamide side chain. Its structural complexity arises from:
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Furan-2-yl group: A five-membered oxygen-containing heterocycle that may influence electronic properties and solubility.
- 4-Nitrobenzenesulfonamide: A strongly electron-withdrawing group that impacts reactivity and binding affinity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S/c23-17-3-5-18(6-4-17)25-11-13-26(14-12-25)21(22-2-1-15-32-22)16-24-33(30,31)20-9-7-19(8-10-20)27(28)29/h1-10,15,21,24H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFXOFKZQDYMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique structural arrangement that includes a piperazine ring, a furan moiety, and a nitrobenzene sulfonamide group, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.96 g/mol. The structure can be represented as follows:
This compound's design suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Pharmacological Studies
Research on similar compounds has indicated several pharmacological activities:
- Antitumor Activity : Compounds with piperazine and furan structures have shown potential as antitumor agents by inducing apoptosis in cancer cell lines. For instance, derivatives featuring these moieties have been tested against breast cancer cell lines (MCF-7) and demonstrated significant antiproliferative effects .
- Antimicrobial Properties : Sulfonamides are traditionally known for their antimicrobial properties. The introduction of the fluorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
- Neuropharmacological Effects : Given its structural similarity to known antidepressants and antipsychotics, this compound could exhibit activity related to mood disorders or psychotropic effects.
In Vitro Studies
Recent in vitro studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of piperazine derivatives:
- Anticancer Activity : A study involving structurally similar compounds demonstrated that modifications in the piperazine ring could lead to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : Compounds with furan rings have shown promising results against bacterial strains, suggesting that this compound may possess similar properties .
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 15 | MCF-7 |
| Compound B | Antimicrobial | 25 | E. coli |
| N-(...) | TBD | TBD | TBD |
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-fluoroaniline and furan derivatives. The synthetic pathway can be optimized for yield and purity through controlled reaction conditions.
Comparison with Similar Compounds
Piperazine-Based Sulfonamides
Piperazine derivatives with sulfonamide substituents are common in drug discovery. Key comparisons include:
Research Findings :
Furan-Containing Analogs
Furan rings are less common in sulfonamide derivatives but influence physicochemical properties:
Research Findings :
Nitro-Substituted Sulfonamides
The 4-nitrobenzenesulfonamide group distinguishes the target compound from other sulfonamides:
Research Findings :
- Nitro groups enhance oxidative stress in cells, which could be leveraged in prodrug designs .
- Para-substituted nitro groups exhibit stronger electronic effects than meta or ortho positions, influencing binding to enzymes like carbonic anhydrase .
Data Table: Structural and Functional Comparison
Key Research Insights
Piperazine vs. Piperidine : The target compound’s piperazine core offers superior solubility and hydrogen-bonding capacity compared to piperidine-based analogs like W-15 .
Nitro Group Impact : The 4-nitrobenzenesulfonamide moiety may confer unique reactivity, such as susceptibility to enzymatic reduction, which is absent in methyl- or chlorine-substituted analogs .
Furan vs.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Piperazine Activation | 4-fluorophenylpiperazine, DCM, 0–5°C | Slow addition to prevent dimerization |
| Sulfonylation | 4-nitrobenzenesulfonyl chloride, Et₃N, 60°C | Excess sulfonyl chloride (1.2 eq) |
| Final Purification | Ethanol/water (3:1), reflux | Slow cooling to maximize crystals |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the piperazine ring (δ 2.5–3.5 ppm), furan (δ 6.2–7.4 ppm), and nitrobenzenesulfonamide (δ 8.0–8.3 ppm). ¹³C NMR confirms quaternary carbons in the aromatic rings .
- LCMS : Retention time (~2.8 min) and molecular ion peak (m/z = ~506.1 [M+H]⁺) verify purity and molecular weight .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 52.1%, H: 4.3%, N: 11.2%) .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity in SAR studies?
Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with substitutions on the piperazine, furan, or sulfonamide moieties:
- Fluorine Position : 4-Fluorophenyl vs. 2-fluorophenyl on piperazine alters receptor binding affinity (e.g., 10-fold difference in serotonin receptor antagonism) .
- Nitro Group : Replacing the 4-nitro group with methoxy reduces metabolic stability (t₁/₂ from 6.2 h to 1.8 h in hepatic microsomes) .
Q. Table 2: Impact of Substituents on Activity
| Modification Site | Example Change | Biological Effect |
|---|---|---|
| Piperazine (R₁) | 4-F → 2-F | ↓ Selectivity for 5-HT₁A receptors |
| Sulfonamide (R₂) | -NO₂ → -OCH₃ | ↑ Solubility, ↓ metabolic stability |
| Furan (R₃) | Furan → thiophene | ↑ LogP (hydrophobicity) |
Advanced: What are the stability and degradation pathways under varying storage conditions?
Methodological Answer:
Stability studies under ICH guidelines reveal:
- Thermal Stability : Degrades >5% at 40°C/75% RH over 4 weeks, forming sulfonic acid derivatives via hydrolysis of the sulfonamide bond .
- Photostability : UV exposure (300–400 nm) induces nitro group reduction to amine, requiring amber glass storage .
- pH Sensitivity : Stable at pH 4–7; rapid decomposition in acidic conditions (pH < 3) due to furan ring protonation .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
Impurity profiling requires:
- HPLC-MS/MS : Detect sulfonate esters (≤0.1%) using a C18 column (0.1% formic acid/ACN gradient) and MRM transitions (e.g., m/z 506 → 352) .
- Forced Degradation : Acidic (HCl), oxidative (H₂O₂), and thermal stress to identify degradation products. Nitro-to-amine conversion under UV light is a major pathway .
- Validation : Linearity (R² >0.999), LOD (0.01 μg/mL), and recovery (98–102%) per FDA guidelines .
Advanced: How can molecular docking predict interactions with biological targets?
Methodological Answer:
Computational workflows include:
Target Selection : Prioritize receptors like 5-HT₁A or σ-1 based on structural homology to known ligands .
Docking Software (AutoDock Vina) : Grid boxes centered on binding pockets (e.g., 5-HT₁A: 25 × 25 × 25 ų). The nitro group forms hydrogen bonds with Ser159, while the fluorophenyl group engages in π-π stacking with Phe361 .
MD Simulations (GROMACS) : 100-ns trajectories assess complex stability; RMSD <2 Å indicates robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
